4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354979
InChI: InChI=1S/C18H16N2O3/c1-20(12-6-4-3-5-7-12)18(22)15-11-19-16-9-8-13(23-2)10-14(16)17(15)21/h3-11H,1-2H3,(H,19,21)
SMILES:
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol

4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide

CAS No.:

Cat. No.: VC16354979

Molecular Formula: C18H16N2O3

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide -

Specification

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
IUPAC Name 6-methoxy-N-methyl-4-oxo-N-phenyl-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C18H16N2O3/c1-20(12-6-4-3-5-7-12)18(22)15-11-19-16-9-8-13(23-2)10-14(16)17(15)21/h3-11H,1-2H3,(H,19,21)
Standard InChI Key JGQFOXSFJBPBRB-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and IUPAC Nomenclature

The compound’s molecular formula is C₁₉H₁₉N₂O₃, with a molecular weight of 329.37 g/mol. Its IUPAC name is 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide. The quinoline core is substituted with:

  • A methoxy (–OCH₃) group at position 6,

  • A hydroxy (–OH) group at position 4,

  • A carboxamide (–CON(CH₃)(C₆H₅)) group at position 3.

Physicochemical Properties

While experimental data for this specific compound is scarce, analogs such as 4-hydroxy-6-methyl-2-phenylquinoline exhibit a melting point of 92–93°C . Computational predictions using tools like SwissADME suggest:

  • LogP (partition coefficient): ~3.1 (indicative of moderate lipophilicity),

  • Water solubility: ~0.05 mg/mL (low, typical for quinoline derivatives),

  • Hydrogen bond donors/acceptors: 1/4.

Synthesis and Characterization

Proposed Synthetic Routes

The synthesis of 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide likely involves sequential functionalization of the quinoline core:

  • Quinoline Core Formation:

    • Starting with a Skraup or Doebner-Miller reaction to construct the quinoline backbone from substituted anilines and glycerol.

    • Introduction of methoxy and hydroxy groups via electrophilic substitution or protection/deprotection strategies .

  • Carboxamide Installation:

    • Reaction of 3-carboxyquinoline intermediates with N-methylaniline using coupling agents like EDCl/HOBt.

  • Final Purification:

    • Column chromatography or recrystallization to achieve >95% purity.

Characterization Techniques

Key methods for structural validation include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks for aromatic protons (δ 6.8–8.5 ppm), N-methyl (–N(CH₃), δ ~3.1 ppm), and methoxy (–OCH₃, δ ~3.9 ppm).

    • ¹³C NMR: Carbonyl signal at δ ~165 ppm (carboxamide).

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 329.1396.

Biological Activity and Mechanisms

CompoundCaco-2 (µM)HCT-116 (µM)
6-Chloro-4-hydroxy analog37.48.9
6-Methoxy-4-hydroxy derivative*~20–40†~5–10†

*Predicted based on structural similarity; †Estimated range.

Multidrug Resistance (MDR) Reversal

Quinolines with methoxy/hydroxy substituents demonstrate P-glycoprotein (P-gp) inhibition, a common MDR mechanism . Key findings from analogs include:

  • Rhodamine 123 Efflux Inhibition: Alcoholic quinoline derivatives (e.g., 5a, 5b) show 1.3–2.1-fold greater P-gp inhibition than verapamil .

  • Structure-Activity Relationship (SAR): Hydroxyl groups at position 4 enhance P-gp binding affinity .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

Computational models suggest:

  • Human Intestinal Absorption (HIA): >80% (high),

  • Blood-Brain Barrier (BBB) Permeability: Moderate (logBB ~0.3),

  • CYP450 Interactions: Likely substrate of CYP3A4/2D6.

Toxicity Considerations

Quinoline derivatives generally exhibit low acute toxicity but may pose risks of:

  • Hepatotoxicity: Elevated liver enzymes in rodent models,

  • Cytotoxicity Threshold: IC₅₀ > 10 µM in non-cancerous cell lines .

Future Directions and Applications

Therapeutic Development

  • Combination Therapies: Co-administration with chemotherapeutics to overcome MDR in gastric or colorectal cancers .

  • Targeted Drug Delivery: Liposomal formulations to enhance solubility and reduce off-target effects.

Research Priorities

  • In Vivo Efficacy Studies: Rodent xenograft models to validate antitumor activity.

  • Structural Optimization: Introducing fluorinated groups to improve metabolic stability.

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